molecular formula C15H13FN4O B12198861 N-(4-fluorophenyl)-3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propanamide

N-(4-fluorophenyl)-3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propanamide

Cat. No.: B12198861
M. Wt: 284.29 g/mol
InChI Key: MNTVMNYGLJNWRJ-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propanamide is a synthetic organic compound that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a fluorophenyl group and a triazolopyridine moiety in its structure suggests that it may exhibit unique pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propanamide typically involves the following steps:

    Formation of the Triazolopyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as pyridine derivatives and azides.

    Introduction of the Fluorophenyl Group: This step may involve nucleophilic aromatic substitution reactions where a fluorine atom is introduced into the phenyl ring.

    Amide Bond Formation: The final step involves coupling the triazolopyridine intermediate with a suitable carboxylic acid derivative to form the propanamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced triazolopyridine or phenyl derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the phenyl ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving triazolopyridine derivatives.

    Medicine: Potential therapeutic applications due to its pharmacological properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propanamide likely involves interaction with specific molecular targets such as enzymes, receptors, or ion channels. The triazolopyridine moiety may play a crucial role in binding to these targets, while the fluorophenyl group can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propanamide
  • N-(4-bromophenyl)-3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propanamide
  • N-(4-methylphenyl)-3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propanamide

Uniqueness

The presence of a fluorine atom in N-(4-fluorophenyl)-3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propanamide distinguishes it from other similar compounds. Fluorine can significantly influence the compound’s pharmacokinetic properties, such as metabolic stability and membrane permeability, making it a unique candidate for further research and development.

Properties

Molecular Formula

C15H13FN4O

Molecular Weight

284.29 g/mol

IUPAC Name

N-(4-fluorophenyl)-3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propanamide

InChI

InChI=1S/C15H13FN4O/c16-11-4-6-12(7-5-11)17-15(21)9-8-14-19-18-13-3-1-2-10-20(13)14/h1-7,10H,8-9H2,(H,17,21)

InChI Key

MNTVMNYGLJNWRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CCC(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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